REACTION_CXSMILES
|
[O-2:1].[Mg+2:2].[O-2].[Nb+5:4].[O-2].[O-2].[O-2].[O-2].[Nb+5]>>[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[Mg+2:2].[Mg+2:2].[Nb+5:4].[Nb+5:4] |f:0.1,2.3.4.5.6.7.8,9.10.11.12.13.14.15.16.17.18.19|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Nb+5].[O-2].[O-2].[O-2].[O-2].[Nb+5]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixing
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |